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Compound of Interest

Compound Name: 4-Cyclopropylpyridin-2-amine

Cat. No.: B1520236 Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the characterization of 4-Cyclopropylpyridin-2-amine. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. The causality behind experimental choices and the

interpretation of the spectral data are emphasized to ensure scientific integrity and practical

applicability.

Introduction to 4-Cyclopropylpyridin-2-amine
4-Cyclopropylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal

chemistry due to the presence of the pharmacologically relevant 2-aminopyridine scaffold and a

cyclopropyl group, which can influence metabolic stability and binding affinity. Accurate and

thorough spectroscopic characterization is paramount for confirming the identity and purity of

this compound in any research or development setting. This guide provides a detailed

examination of its key analytical data.

Molecular Structure and Analysis Workflow
The structural elucidation of 4-Cyclopropylpyridin-2-amine relies on a synergistic approach,

integrating data from multiple spectroscopic techniques. The general workflow for the

characterization of this and similar novel compounds is outlined below.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-
Cyclopropylpyridin-2-amine.

Mass Spectrometry (MS)
Mass spectrometry is a critical first step in the analysis of a newly synthesized compound,

providing information about its molecular weight and elemental composition.

Experimental Protocol: Mass spectra are typically acquired using an electrospray ionization

(ESI) source in positive ion mode. The sample is dissolved in a suitable solvent such as

methanol or acetonitrile and introduced into the mass spectrometer.
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Data Interpretation: The predicted mass spectrum for 4-Cyclopropylpyridin-2-amine
(C₈H₁₀N₂) shows a molecular ion peak ([M+H]⁺) at m/z 135.0917, corresponding to the

protonated molecule.

Ion Species Predicted m/z

[M]⁺ 134.0839

[M+H]⁺ 135.0917

[M+Na]⁺ 157.0736

The high-resolution mass spectrum (HRMS) is crucial for confirming the elemental composition.

The calculated exact mass for C₈H₁₁N₂⁺ ([M+H]⁺) is 135.0917, and an experimental value

within a few parts per million (ppm) of this provides strong evidence for the correct molecular

formula.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Cyclopropylpyridin-2-amine is expected to show

characteristic absorption bands for the primary amine, the aromatic pyridine ring, and the

cyclopropyl group.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance

(ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR

crystal, and the spectrum is recorded.

Data Interpretation: The key expected vibrational frequencies are summarized in the table

below.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3250
N-H stretching (symmetric and

asymmetric)
Primary Amine

3100-3000 C-H stretching Aromatic & Cyclopropyl

2950-2850 C-H stretching Cyclopropyl

1650-1580 N-H bending (scissoring) Primary Amine

1600-1450 C=C and C=N stretching Pyridine Ring

1335-1250 C-N stretching Aromatic Amine

~1020 Cyclopropyl ring breathing Cyclopropyl

910-665 N-H wagging Primary Amine

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary

amine (-NH₂)[1][2]. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the

aliphatic C-H stretches of the cyclopropyl group are expected just below 3000 cm⁻¹[3]. The N-H

bending vibration around 1600 cm⁻¹ can sometimes be mistaken for an alkene C=C stretch,

but its presence along with the N-H stretching bands confirms the amine group[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, allowing for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz

spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

¹H NMR Spectroscopy
The proton NMR spectrum of 4-Cyclopropylpyridin-2-amine is expected to show distinct

signals for the aromatic protons, the amine protons, and the cyclopropyl protons.

Predicted ¹H NMR Data:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.0 Doublet 1H H-6 (Pyridine)

~6.5 - 6.7 Doublet 1H H-5 (Pyridine)

~6.3 - 6.5 Singlet 1H H-3 (Pyridine)

~4.5 - 5.5 Broad Singlet 2H -NH₂

~1.7 - 1.9 Multiplet 1H Methine (Cyclopropyl)

~0.8 - 1.0 Multiplet 2H
Methylene

(Cyclopropyl)

~0.5 - 0.7 Multiplet 2H
Methylene

(Cyclopropyl)

The chemical shifts of the amine protons can vary depending on the solvent and concentration

and may exchange with D₂O.

The downfield signals in the aromatic region are characteristic of the pyridine ring protons. The

protons of the cyclopropyl group are expected in the upfield region, typically below 2.0 ppm.

The unique electronic environment of the cyclopropane ring results in shielded protons.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon

atom in the molecule.

Predicted ¹³C NMR Data:
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Chemical Shift (δ, ppm) Assignment

~158 - 160 C-2 (Pyridine, C-NH₂)

~148 - 150 C-6 (Pyridine)

~145 - 147 C-4 (Pyridine, C-cyclopropyl)

~110 - 112 C-5 (Pyridine)

~105 - 107 C-3 (Pyridine)

~15 - 17 Methine (Cyclopropyl)

~8 - 10 Methylene (Cyclopropyl)

The carbons of the pyridine ring are expected to resonate in the downfield region (100-160

ppm), with the carbon attached to the nitrogen and the amino group (C-2) being the most

deshielded. The aliphatic carbons of the cyclopropyl group will appear in the upfield region of

the spectrum.

Conclusion
The comprehensive analysis of the spectroscopic data from Mass Spectrometry, Infrared

Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust and self-

validating system for the characterization of 4-Cyclopropylpyridin-2-amine. The predicted

and interpreted data presented in this guide offer a reliable reference for researchers and

scientists working with this compound, ensuring the confirmation of its chemical identity and

purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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